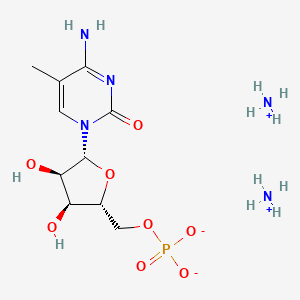![molecular formula C10H13N3S B12921425 [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile CAS No. 116196-67-9](/img/structure/B12921425.png)
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrazine ring substituted with ethyl groups at the 3 and 6 positions, and a thioacetonitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thioacetonitrile precursor. One common method involves the nucleophilic substitution reaction where 3,6-diethylpyrazine is treated with a thioacetonitrile reagent under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioacetonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3,6-Diethylpyrazine: Lacks the thioacetonitrile group, making it less reactive in certain chemical reactions.
2-(Methylthio)acetonitrile: Contains a methyl group instead of the pyrazine ring, resulting in different chemical and biological properties.
2-(Phenylthio)acetonitrile:
Uniqueness
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is unique due to the combination of the pyrazine ring and the thioacetonitrile group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116196-67-9 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
InChI Key |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)SCC#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)






![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)

